molecular formula C18H14ClN5OS B3899161 N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

Cat. No. B3899161
M. Wt: 383.9 g/mol
InChI Key: GRNHFSZGYZDJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0607590 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Antidepressant, and Anticonvulsant Agent

A series of compounds including N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, which include the chemical , have been synthesized and tested for various biological activities. These compounds showed promising antimicrobial properties, with some having lower minimum inhibitory concentration (MIC) values than standard drugs. Additionally, several compounds in this series exhibited notable antidepressant and anticonvulsant activities, indicating their potential in treating depression and epilepsy (Shruthi et al., 2015).

Anticancer Activity

In another study, N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were synthesized and tested for their cytotoxicity and anticancer activity. Among these, a compound showed significant activity against colon cancer, melanoma, and ovarian cancer cell lines, suggestingits potential as an anticancer agent. The structure-activity relationship analysis highlighted the importance of specific molecular features for anticancer activity (Kovalenko et al., 2012).

Antidepressant Activity

A series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized and screened for potential antidepressant activity. The compounds were evaluated using the tail suspension test in mice, and several showed significant antidepressant activity. This study provides insights into the potential use of these compounds as novel antidepressants (Shelke & Bhosale, 2010).

Antimicrobial and Antifungal Activity

In a different study, a range of novel fused 1,2,4-triazines, which includes derivatives of the specified compound, were synthesized and evaluated for their antimicrobial and antifungal activities. These compounds displayed promising results, potentially making them effective agents in combating various microbial and fungal infections (Ali et al., 2016).

Anticancer and Antimicrobial Activities

N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, related to the compound of interest, were synthesized and tested for their anticancer and antimicrobial activities. Some of these compounds showed significant inhibition activity against the HCT 116 cancer cell line and also displayed antimicrobial properties, suggesting their potential in cancer therapy and infection control (Kumar et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNHFSZGYZDJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide
Reactant of Route 6
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N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.